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Compound of Interest

Compound Name: Farinomalein A

Cat. No.: B1499376

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farinomalein A is a naturally occurring maleimide isolated from the entomopathogenic fungus
Paecilomyces farinosus.[1][2] This compound has demonstrated significant antifungal activity,
particularly against the plant pathogen Phytophthora sojae.[2] Its unique structure and
biological activity make it a compound of interest for further investigation and potential
development as an antifungal agent. This document provides a detailed summary of the
spectroscopic data for Farinomalein A and standardized protocols for its analysis using
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Chemical Structure

Systematic Name: 3-(3-isopropyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
Molecular Formula: C10H13NOa4

Molecular Weight: 211.217 g/mol

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The following tables summarize the *H and 3C NMR data for Farinomalein A, recorded in

methanol-ds (CD3OD).

Table 1: *H NMR Data of Farinomalein A (CDsOD)

Chemical Shift ()

Coupling Constant

Position Multiplicity
ppm (J) Hz
3 6.75 S
5 2.84 m
6,7 1.16 d 6.8
8 3.84 t 7.2
9 2.65 t 7.2

Table 2: 13C NMR Data of Farinomalein A (CDsOD)

Position Chemical Shift (8) ppm
1 172.6
2 157.3
3 134.9
4 171.5
5 27.9
6,7 20.4
8 36.2
9 33.1
10 175.9
Mass Spectrometry (MS)
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High-resolution mass spectrometry provides an accurate mass measurement, which is crucial
for determining the elemental composition of a compound.

Table 3: High-Resolution Mass Spectrometry Data for Farinomalein A

m/z [M+Na]+ m/z [M+Na]+
lon Molecular Formula
(Observed) (Calculated)

[M+Na]* 234.0710 234.0737 C10H13NOaNa

Infrared (IR) Spectroscopy

The IR spectrum of Farinomalein A reveals the presence of key functional groups.

Table 4: Infrared (IR) Absorption Data for Farinomalein A

Wavenumber (cm~?) Functional Group Assignment
3113 O-H stretch (from carboxylic acid)
1778 C=0 stretch (symmetric, maleimide)
1717 C=0 stretch (asymmetric, maleimide)
1702 C=0 stretch (carboxylic acid)

1405 C-N-C stretch (maleimide)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Farinomalein A and
similar natural products.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol outlines the steps for acquiring *H and 3C NMR spectra.

e Sample Preparation:
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o Accurately weigh 1-5 mg of purified Farinomalein A.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-da,
chloroform-d, DMSO-de) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and
sensitivity.

o Tune and shim the probe to the specific sample and solvent.
o Calibrate the 90° pulse width for the *H channel.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters include:
» Spectral width: 12-16 ppm
= Acquisition time: 2-4 seconds
» Relaxation delay: 1-5 seconds
» Number of scans: 8-16 (adjust for sample concentration)
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., CDsOD at 3.31 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include:
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Spectral width: 200-240 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (adjust for sample concentration and experiment time)

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., CDsOD at 49.0 ppm).

e 2D NMR (Optional but Recommended):

o For complete structural elucidation, acquire 2D NMR spectra such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the general procedure for obtaining accurate mass data.
e Sample Preparation:

o Prepare a dilute solution of Farinomalein A (typically 0.1-1 mg/mL) in a suitable solvent
such as methanol, acetonitrile, or a mixture with water.

o The solvent should be compatible with the chosen ionization technique.
e Instrument Setup:

o Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument.

o Calibrate the instrument using a known standard to ensure high mass accuracy.

o Data Acquisition:
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o Introduce the sample into the mass spectrometer via direct infusion or coupled with a
liquid chromatography (LC) system.

o Electrospray ionization (ESI) is a common technique for this type of molecule. Acquire
spectra in both positive and negative ion modes to determine the best ionization.

o Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

o Data Analysis:
o Determine the accurate mass of the molecular ion (e.g., [M+H]*, [M+Na]*, or [M-H]").

o Use the instrument's software to calculate the elemental composition that corresponds to
the measured accurate mass.

Protocol 3: Fourier-Transform Infrared (FTIR)
Spectroscopy

This protocol details the steps for acquiring an IR spectrum.
e Sample Preparation:

o For a solid sample like Farinomalein A, the Attenuated Total Reflectance (ATR) technique
is often the simplest. Place a small amount of the powder directly onto the ATR crystal.

o Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the
sample with dry KBr powder and pressing it into a thin, transparent disk.

o For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a
drop of a concentrated solution and allowing the solvent to evaporate.

o Data Acquisition:
o Place the sample in the FTIR spectrometer.

o Collect a background spectrum of the empty sample holder (e.g., the clean ATR crystal or
the KBr pellet holder).
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o Collect the sample spectrum. The instrument's software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~1.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups in the molecule.
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Caption: Workflow for the spectroscopic analysis of Farinomalein A.

Hypothesized Antifungal Signaling Pathway Interference
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While the exact mechanism of action for Farinomalein A against Phytophthora is not yet fully
elucidated, maleimides are known to react with sulfhydryl groups of cysteine residues in
proteins. This can lead to enzyme inhibition and disruption of cellular processes. A plausible

hypothesis is the interference with the cell wall integrity pathway, a common target for
antifungal agents.
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Caption: Hypothesized mechanism of Farinomalein A action.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1499376?utm_src=pdf-body-img
https://www.benchchem.com/product/b1499376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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